2-(2-Chlorophenyl)-2-methoxyacetonitrile

Overview

Description

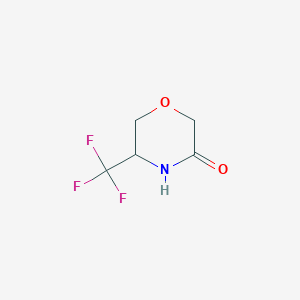

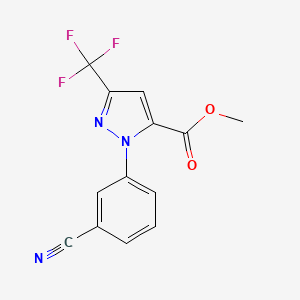

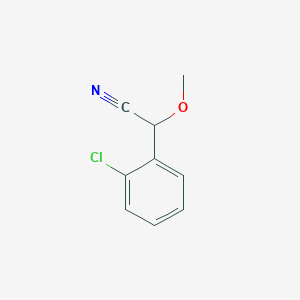

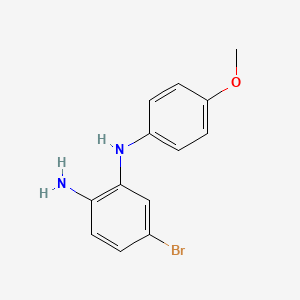

“2-(2-Chlorophenyl)-2-methoxyacetonitrile” is a complex organic compound. It contains a chlorophenyl group, which is a phenol derivative with a chlorine atom attached . It also contains a methoxy group and a nitrile group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent . This process might provide some insights into the potential synthesis pathways for “2-(2-Chlorophenyl)-2-methoxyacetonitrile”.Scientific Research Applications

Catalytic Asymmetric Synthesis : A key application of 2-(2-Chlorophenyl)-2-methoxyacetonitrile is in the catalytic asymmetric synthesis of drug intermediates. For example, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile ((S)-CIK) is a significant intermediate for (S)-clopidogrel, an antiplatelet and antithrombotic drug. Homochiral covalent organic frameworks can be used as catalysts in a photothermal conversion triggered thermally-driven reaction to synthesize (S)-CIK with high yield and enantiomeric excess (Ma et al., 2020).

Synthesis of Chemical Compounds : This chemical plays a role in the synthesis of various chemical compounds. For instance, it is involved in the reaction mechanisms of dihydrofuran carbonitrile derivatives. These compounds have shown coordinated compliance of chloro-methyl and bromo-methyl exchange rules and have applications in drug synthesis and molecular docking analysis (Swamy et al., 2020).

Spectroscopic Studies : Methoxyacetonitrile, a closely related compound, has been a subject of various spectroscopic studies. For example, research into the infrared spectra and structure of methoxyacetonitrile and methyl-chloromethyl ether has contributed to a better understanding of these molecules in different states (Jones & Orville-Thomas, 1963).

Organometallic Chemistry and Catalysis : In the field of organometallic chemistry, 2-methoxyacetonitrile has been used in studies related to the hydration of nitriles to amides. For example, molybdocene, a water-soluble compound, has been used as a precatalyst for the hydration of various nitriles, including 2-methoxyacetonitrile, in aqueous solutions (Breno et al., 2003).

Molecular Structure Analysis : The molecular structure and thermal properties of certain derivatives of 2-(2-Chlorophenyl)-2-methoxyacetonitrile have been studied, particularly in the context of forming complexes with transition metals. These studies have implications for the understanding of chemical bonding and interactions in organometallic compounds (Sadeek et al., 2015).

Photochemical Properties : The photochemical properties of diarylethenes linked to phenyl units have been explored. These studies are significant for understanding the behavior of compounds under light stimulation, with potential applications in the development of fluorescent switches and chemosensors for metal ions (Pu et al., 2015).

Interstellar Medium Chemistry : In astrophysics, methoxyacetonitrile's millimeter-wave spectrum has been characterized to understand cyano group chemistry in the interstellar medium. This research is crucial for understanding the formation and behavior of molecules in space (Braakman & Blake, 2010).

Safety And Hazards

Future Directions

The future directions for “2-(2-Chlorophenyl)-2-methoxyacetonitrile” could involve further exploration of its potential biological activities, similar to other indole derivatives . Additionally, the development of new synthetic routes and the study of its interactions with various biological targets could be areas of future research .

properties

IUPAC Name |

2-(2-chlorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZZVTNTIRSPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-methoxyacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)